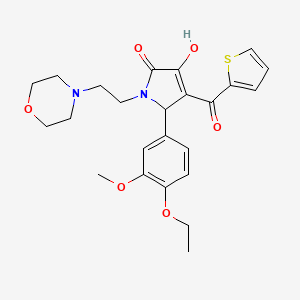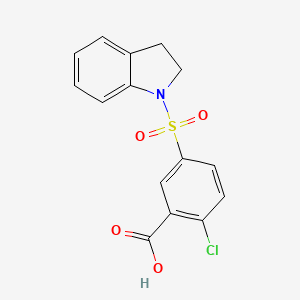![molecular formula C23H22N2O2 B12157360 4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide: is a complex organic compound with the following chemical formula:
C23H22N2O2
. It belongs to the indole family, which plays a crucial role in natural products, drugs, and cell biology. Let’s explore its synthesis, properties, and applications.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the condensation of an appropriate benzaldehyde derivative with an indole-2-carboxylic acid derivative, followed by tert-butylation. The exact synthetic pathway may vary, but the key steps include:
Indole Formation: Start with an indole-2-carboxylic acid derivative and react it with an appropriate reagent (e.g., thionyl chloride) to form the indole ring.
Benzaldehyde Derivative: Prepare a benzaldehyde derivative (e.g., 2-oxobenzaldehyde).
Condensation: Combine the indole and benzaldehyde derivatives under suitable conditions (e.g., acid-catalyzed) to form the desired compound.
Industrial Production: While industrial-scale production methods may differ, the synthetic routes described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the indole or benzamide moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the benzene ring can be replaced.
Amide Hydrolysis: Hydrolysis of the amide bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Amide Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigate its potential as an anticancer agent or in treating other disorders.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its unique structure and properties set it apart.
Eigenschaften
Molekularformel |
C23H22N2O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-23(2,3)16-10-7-14(8-11-16)21(26)24-13-15-9-12-19-20-17(15)5-4-6-18(20)22(27)25-19/h4-12H,13H2,1-3H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
PIPBBDMIXMLPGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B12157279.png)

![2-(2-Furyl)-5-(isopropylthio)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B12157299.png)
![1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12157303.png)
![methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12157308.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12157315.png)

![methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate](/img/structure/B12157334.png)
![methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B12157335.png)
![N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157336.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12157343.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157344.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12157352.png)
